molecular formula BaCl2H4O2 B8817248 Barium dichloride dihydrate

Barium dichloride dihydrate

Cat. No. B8817248
M. Wt: 244.26 g/mol
InChI Key: PWHCIQQGOQTFAE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Barium chloride dihydrate is a hydrate that is the dihydrate form of barium chloride. It has a role as a potassium channel blocker. It is a hydrate, a barium salt and an inorganic chloride. It contains a barium chloride.
See also: Barium ion (has active moiety);  Aconitum napellus whole;  arnica montana whole;  barium carbonate;  barium chloride dihydrate;  calcium iodide;  causticum;  datura stramonium;  potassium phosphate, unspecified form;  semecarpus anacardium juice;  strychnos ignatii seed (component of);  gamma-AMINOBUTYRIC ACID;  AMARYLLIS BELLADONNA WHOLE;  AMBERGRIS;  BARIUM CARBONATE;  BARIUM CHLORIDE DIHYDRATE;  BEEF KIDNEY;  BEEF LIVER;  BOS TAURUS BRAIN;  BOS TAURUS HYPOTHALAMUS;  BOS TAURUS PANCREAS;  BOVINE TUBERCULIN;  COFFEA ARABICA SEED, ROASTED;  DATURA STRAMONIUM;  GINKGO;  GONORRHEAL URETHRAL SECRETION HUMAN;  INSULIN GLULISINE;  LYCOPODIUM CLAVATUM SPORE;  PHOSPHORUS;  SILVER NITRATE;  SUS SCROFA PINEAL GLAND;  THUJA OCCIDENTALIS LEAF;  VERATRUM ALBUM ROOT (component of) ... View More ...

properties

Product Name

Barium dichloride dihydrate

Molecular Formula

BaCl2H4O2

Molecular Weight

244.26 g/mol

IUPAC Name

barium(2+);dichloride;dihydrate

InChI

InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2

InChI Key

PWHCIQQGOQTFAE-UHFFFAOYSA-L

Canonical SMILES

O.O.[Cl-].[Cl-].[Ba+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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